HS-Peg3-CH2CH2N3 is a chemical compound classified as a polyethylene glycol derivative featuring an azide functional group. This compound is primarily utilized in bioconjugation and click chemistry applications due to its reactive azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition reactions. The compound is recognized for its role in enhancing the solubility and stability of biomolecules, making it valuable in various scientific fields, particularly in drug development and molecular biology.
HS-Peg3-CH2CH2N3 is commercially available from several chemical suppliers, including MedChemExpress, which provides detailed specifications and applications for this compound . The compound's synthesis and characterization are typically documented in scientific literature focused on chemical synthesis and drug development methodologies.
The compound falls under the category of polyethylene glycols, specifically as a functionalized polyethylene glycol due to the presence of the azide group. It is classified as a reactive linker used in bioconjugation processes, enabling the attachment of various biomolecules.
The synthesis of HS-Peg3-CH2CH2N3 can be achieved through several methodologies involving the reaction of polyethylene glycol with azide-containing reagents. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Inert atmospheres (e.g., nitrogen or argon) are often employed to prevent unwanted side reactions.
The molecular structure of HS-Peg3-CH2CH2N3 includes:
This structure allows for significant flexibility and reactivity, making it suitable for various applications in biochemistry and medicinal chemistry.
HS-Peg3-CH2CH2N3 is primarily involved in:
The CuAAC reaction typically requires a copper catalyst (such as copper(I) iodide) and is performed under mild conditions, making it highly efficient for biological applications.
The mechanism of action for HS-Peg3-CH2CH2N3 primarily revolves around its ability to facilitate bioconjugation through click chemistry. When reacted with alkynes in the presence of a copper catalyst, the azide undergoes cycloaddition to form stable triazole linkages.
This process enhances the stability and solubility of conjugated biomolecules, which is crucial for their effectiveness in therapeutic applications.
Relevant data indicate that HS-Peg3-CH2CH2N3 maintains its integrity across a range of pH levels, making it suitable for biological environments.
HS-Peg3-CH2CH2N3 has significant applications in various scientific fields:
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules engineered to degrade disease-causing proteins by hijacking the ubiquitin-proteasome system. Their design comprises three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker that spatially optimizes ternary complex formation [2] [5]. The linker is not merely a passive tether; it critically influences:
Table 1: Key Linker Attributes in PROTAC Design
Attribute | Impact on PROTAC Efficacy | Optimization Strategy |
---|---|---|
Length | Ensures optimal distance for ternary complex assembly | Systematic spacer scanning (e.g., C2-C12) |
Flexibility | Accommodates protein conformational dynamics | Incorporation of PEG or alkyl chains |
Hydrophilicity | Enhances aqueous solubility and bioavailability | PEG integration |
Chemical Stability | Prevents premature cleavage in biological milieu | Ether or triazole linkages |
PEG-based linkers have revolutionized bioconjugation due to their unique physicochemical properties:
The advent of "click chemistry"-compatible PEG linkers (e.g., azide-terminated HS-PEG3-CH2CH2N3) further streamlined PROTAC development. These linkers facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid conjugation of E3 ligands (e.g., thalidomide analogs) to target binders [6] [9].
HS-PEG3-CH₂CH₂N₃ (Thiol-PEG3-C2-azide; CAS: 1347750-79-1) exemplifies a structurally refined linker that addresses historical PROTAC challenges:
Table 2: PROTAC Clinical Candidates Utilizing PEG-Based Linkers
PROTAC Degrader | Target | Indication | Developer | Clinical Phase |
---|---|---|---|---|
ARV-110 | AR | Prostate cancer | Arvinas | Phase II |
ARV-471 | ER | Breast cancer | Arvinas/Pfizer | Phase III |
NX-2127 | BTK | B-cell malignancies | Nurix Therapeutics | Phase I |
KT-474 | IRAK4 | Autoimmune disorders | Kymera Therapeutics | Phase II |
BGB-16673 | BTK | Chronic lymphocytic leukemia | BeiGene | Phase III |
HS-PEG3-CH₂CH₂N₃ embodies the evolution of linker technology from passive spacers to functionally critical components. Its chemical versatility accelerates the degradation of "undruggable" targets, including transcription factors and scaffold proteins [4] [10], thereby expanding the addressable proteome beyond traditional small-molecule inhibitors.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: